7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid
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Overview
Description
7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of an appropriate benzophenone derivative with an amine to form the benzodiazepine core. This reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions.
Chlorination: The next step involves the chlorination of the benzodiazepine core at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the benzodiazepine derivative with phenyl ester carbonic acid. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and ester functional groups. Nucleophilic substitution reactions are common, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of benzodiazepine oxides.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.
Scientific Research Applications
7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders such as anxiety and epilepsy.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The compound’s unique structure allows it to selectively bind to certain subtypes of GABA receptors, which contributes to its specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl Ohenyl Ester Carbonic Acid is unique due to its specific ester functional group, which imparts distinct chemical and pharmacological properties. This ester group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
36111-95-2 |
---|---|
Molecular Formula |
C₂₃H₁₇ClN₂O₄ |
Molecular Weight |
420.85 |
Origin of Product |
United States |
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